Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt, also known by its CAS number 54394-90-0, is a nucleotide compound with the molecular formula CHNNaOP and a molecular weight of approximately 431.14 g/mol . This compound is a derivative of cytidine and plays a significant role in various biochemical processes, particularly in the synthesis and metabolism of nucleic acids.
The structure of cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt consists of a ribose sugar that is deoxygenated at the 2' position, a phosphate group, and a nitrogenous base (cytosine). The disodium salt form indicates that two sodium ions are associated with the phosphate groups, which can affect its solubility and reactivity in biological systems.
Additionally, it can react with various enzymes that catalyze nucleotide exchange and pyrophosphate hydrolysis, which are essential for DNA replication and repair processes.
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt exhibits biological activity as a substrate in nucleotide metabolism. It is involved in the synthesis of deoxyribonucleic acid (DNA) through its conversion to cytidine triphosphate, which serves as a building block for DNA polymerases during replication. Furthermore, it plays a role in cell signaling pathways, particularly those involving cyclic nucleotides.
Studies have shown that this compound can influence cellular processes such as cell proliferation and differentiation, making it significant in research related to cancer biology and regenerative medicine.
The synthesis of cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt can be achieved through several methods:
Each method has its advantages depending on the desired purity and yield of the final product.
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt has various applications in biochemical research:
Interaction studies involving cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt focus on its binding affinity with enzymes such as DNA polymerases and kinases. These studies reveal insights into how this compound influences enzyme activity and substrate specificity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to measure these interactions quantitatively.
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt shares structural similarities with several other nucleotide compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cytidine 5'-(triphosphate), disodium salt | CHNNaOP | Contains three phosphate groups; key role in RNA synthesis |
Deoxyadenosine triphosphate, disodium salt | CHNNaOP | Contains adenine; involved in energy transfer |
Uridine 5'-(trihydrogen diphosphate), disodium salt | CHNNaOP | Contains uracil; important for RNA metabolism |
Guanosine 5'-(triphosphate), disodium salt | CHNNaOP | Contains guanine; involved in protein synthesis |
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt is unique due to its specific role in DNA metabolism as well as its structural composition that differentiates it from other nucleotides, particularly through the absence of a hydroxyl group at the 2' position of the ribose sugar. This alteration impacts its function and interactions within biochemical pathways.